molecular formula C21H12Cl2FNO3S B302162 (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B302162
M. Wt: 448.3 g/mol
InChI Key: CXHFOBWNEJWKBI-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazolidine-2,4-dione core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-furylmethylidene-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorobenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H12Cl2FNO3S

Molecular Weight

448.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H12Cl2FNO3S/c22-13-3-7-16(17(23)9-13)18-8-6-15(28-18)10-19-20(26)25(21(27)29-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2/b19-10-

InChI Key

CXHFOBWNEJWKBI-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=O)F

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=O)F

Origin of Product

United States

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